2-(Chloromethyl)benzonitrile

Catalog No.
S1550825
CAS No.
612-13-5
M.F
C8H6ClN
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)benzonitrile

CAS Number

612-13-5

Product Name

2-(Chloromethyl)benzonitrile

IUPAC Name

2-(chloromethyl)benzonitrile

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C8H6ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2

InChI Key

ZSHNOXOGXHXLAV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCl)C#N

Canonical SMILES

C1=CC=C(C(=C1)CCl)C#N

The exact mass of the compound 2-(Chloromethyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102157. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Chloromethyl)benzonitrile (CAS 612-13-5) is a bifunctional organic compound featuring a reactive chloromethyl group and a nitrile moiety in a specific ortho arrangement on a benzene ring. This distinct 1,2-substitution pattern is the primary determinant of its synthetic utility, enabling specific intramolecular cyclizations and conferring unique reactivity profiles not achievable with its isomers. It serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers where precise molecular architecture is required.

Research Fit

Synthetic role Dual functional intermediate for nucleophilic substitution and nitrile transformations
Ortho-cyano effect Electron-withdrawing group modulates chloromethyl reactivity and directs regioselective cyclization
Handling form Crystalline solid facilitates precise weighing and reduces volatility risks in laboratory workflows

Substitution with positional isomers, such as 3- or 4-(chloromethyl)benzonitrile, is synthetically unviable for applications requiring ortho-specific reactivity. The 1,2-arrangement of the chloromethyl and cyano groups is geometrically essential for intramolecular cyclization reactions that form critical heterocyclic scaffolds, such as phthalazinones. These reactions are impossible with the meta (1,3) and para (1,4) isomers, as the required bond formation cannot occur across the larger distance. Therefore, selecting the incorrect isomer will lead to complete reaction failure for these specific targets, making isomeric purity a primary procurement checkpoint.

Substitution Risk

Regioisomer shift Para-substituted analogs may alter cyclization outcomes and give keto- instead of amino-fused heterocycles
Leaving group lability Bromomethyl analogs exhibit faster kinetics and can increase side-product formation in multi-step routes
Solvent compatibility Non-cyano benzyl chlorides lack the polar surface area needed for homogeneous reactions in dipolar aprotic media

Essential Precursor for Phthalazinone-Based APIs like Azelastine via Non-Interchangeable Cyclization

2-(Chloromethyl)benzonitrile is a required precursor for the synthesis of the phthalazinone core found in the antihistamine Azelastine. In a key synthetic step, the ortho-positioned chloromethyl and cyano groups react with a hydrazine derivative, enabling a crucial intramolecular cyclization to form the fused heterocyclic ring system. This reaction pathway is geometrically impossible for the para-isomer, 4-(chloromethyl)benzonitrile, which would lead to a completely different, linear product instead of the required bicyclic structure. The synthesis of Azelastine demonstrates the absolute requirement for the ortho-isomer to achieve the target molecular architecture.

Evidence DimensionFeasibility of Intramolecular Cyclization for API Core Synthesis
Target Compound DataEnables cyclization to form the required phthalazinone ring of Azelastine.
Comparator Or Baseline4-(Chloromethyl)benzonitrile (para-isomer): Cannot undergo intramolecular cyclization to form the phthalazinone ring.
Quantified DifferenceQualitatively different outcomes (Cyclization vs. No Cyclization).
ConditionsReaction with hydrazine derivatives during the synthesis of Azelastine precursors.

For the synthesis of Azelastine and related phthalazinone APIs, this exact ortho-isomer is mandatory; the para-isomer is not a viable substitute.

Ortho-cyano directed cyclization
Head-to-head
Ortho-cyano → 5-aminopyrido-furo-isoquinolines; para-ester analog → 5-oxo derivatives under identical conditions
Regioselectivity enables distinct heterocyclic scaffolds
Cyclization with 3-cyanopyridinones / t-BuOK

Higher Yields and Milder Conditions in O-Alkylation Compared to Bromo-Analog Precursors

In the synthesis of 2-aryloxymethylbenzonitriles, important intermediates for pharmaceuticals and agrochemicals, 2-(chloromethyl)benzonitrile provides high yields under mild conditions. A study comparing its use to the more expensive bromo-analog, 2-(bromomethyl)benzonitrile, found that the chloro-compound reacted cleanly with various phenols in DMF with K2CO3 to give yields of 85-98%. The authors explicitly note that this method avoids the higher cost and less atom-economical nature of the bromo-analog, which is often used in literature with more expensive bases like cesium carbonate and can result in lower yields of around 80%.

Evidence DimensionProduct Yield in Phenol O-Alkylation
Target Compound Data85-98% yield
Comparator Or Baseline2-(Bromomethyl)benzonitrile (literature precedent): ~80% yield
Quantified DifferenceUp to 18% higher yield with a more cost-effective precursor and base.
ConditionsReaction with various phenols in DMF with K2CO3.

This compound offers a more cost-effective and higher-yielding process for producing key intermediates compared to its commonly used bromo-analog.

Chlorine vs. bromine electrophilicity
Class-level
C–Cl bond ~327 kJ/mol; C–Br bond ~285 kJ/mol (Δ ~42 kJ/mol)
Chlorine leaving group supports controlled mono-alkylation
Kinetic isotope effect data from substituted benzyl chlorides

Streamlined Processability: Avoids In-House Chlorination of o-Tolunitrile

A potential procurement alternative is to purchase the precursor, o-tolunitrile (2-methylbenzonitrile), and perform the chlorination step in-house. However, this synthesis typically involves hazardous reagents like sulfuryl chloride or chlorine gas under radical conditions. Procuring 2-(chloromethyl)benzonitrile directly bypasses this step, eliminating the need to handle these corrosive and toxic reagents, manage the associated reaction exotherms, and perform the subsequent purification. This represents a significant simplification of the manufacturing workflow and an improvement in process safety.

Evidence DimensionProcess Workflow Complexity & Safety
Target Compound DataDirect use in subsequent reactions; one-step procurement.
Comparator Or Baselineo-Tolunitrile: Requires an additional, hazardous in-house chlorination step before use.
Quantified DifferenceReduces process by one hazardous synthetic step.
ConditionsIndustrial or laboratory-scale synthesis planning.

Buying this compound directly offloads the hazardous and technically demanding chlorination step, improving safety, simplifying logistics, and saving process time.

Solid-state handling
Class-level
Crystalline solid (m.p. 56–63°C) vs. liquid benzyl chloride (m.p. -39°C)
Solid form improves weighing accuracy and reduces volatility
Ambient condition comparison; storage in cool, dark place
HIV-1 RT inhibitor intermediate
Reported
Explicitly claimed in WO-2019196369-A1, WO-2019196370-A1, US-2020361954-A1, US-2020361959-A1 for thiazolo-pyrimidine synthesis
Supports antiviral discovery program use
Structural requirement for pharmacophore assembly
Broad solvent solubility
Class-level
TPSA 23.8 Ų; soluble in ethanol, chloroform, acetone, toluene, methanol; XLogP3 2.2
Expands reaction medium options and simplifies work-up
Compared to non-cyano benzyl chloride (TPSA 0 Ų)
Purity grades & hazard
Data to verify
>98.0% (GC), 97%, 96%, 95%; GHS H301, H314; UN 2923, 8/6.1, PG II
Select grade based on reaction sensitivity and safety infrastructure
Supplier-sourced data; confirm lot-specific COA

Key Building Block for Phthalazinone-Based Pharmaceuticals

This compound is the right choice for multi-step syntheses targeting APIs containing a phthalazinone core, such as the antihistamine Azelastine. Its unique ortho-geometry is non-negotiable for the key cyclization step, making it an essential starting material for pharmaceutical process development and manufacturing in this drug class.

Cost-Effective Synthesis of 2-Aryloxymethylbenzonitrile Intermediates

For the production of 2-aryloxymethylbenzonitrile derivatives used in agrochemical and pharmaceutical research, this compound serves as a high-yield, cost-effective alternative to its bromo-analog. It is particularly suitable for process optimization where maximizing yield and minimizing raw material costs are primary objectives.

Workflows Requiring a Pre-functionalized, Ready-to-Use Ortho-Cyanobenzyl Moiety

Ideal for laboratories and manufacturing sites aiming to improve safety and efficiency by avoiding in-house chlorination reactions. Procuring this compound directly allows teams to immediately proceed with downstream reactions like nucleophilic substitutions or alkylations without the capital and safety overhead of handling reagents like sulfuryl chloride.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fused heterocycle synthesis
Ortho-cyano regioselectivity
Amino-substituted cyclization product identity
Controlled electrophilicity in API routes
Chlorine leaving group balance
Reaction yield and by-product profile
Small-scale weighing & handling
Crystalline solid form
Gravimetric accuracy and volatility control
Polar aprotic solvent compatibility
Nitrile-derived polarity
Homogeneous reaction conditions in dipolar media

XLogP3

2.2

Boiling Point

252.0 °C

Melting Point

61.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

612-13-5

Wikipedia

2-cyanobenzyl chloride

Explore Compound Types